4-Methylcyclophosphamide

Description

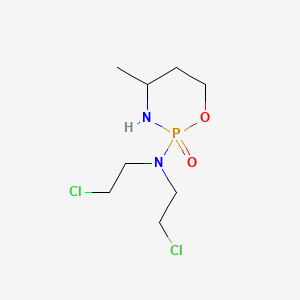

4-Methylcyclophosphamide is an alkylating agent structurally related to cyclophosphamide, a widely used chemotherapeutic prodrug. Its key distinction lies in the substitution of a methyl group at the 4-position of the oxazaphosphorine ring, which alters its metabolic activation and stability .

Properties

CAS No. |

52663-82-8 |

|---|---|

Molecular Formula |

C8H17Cl2N2O2P |

Molecular Weight |

275.11 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-4-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-8-2-7-14-15(13,11-8)12(5-3-9)6-4-10/h8H,2-7H2,1H3,(H,11,13) |

InChI Key |

WVOVAJAOADLLIN-UHFFFAOYSA-N |

SMILES |

CC1CCOP(=O)(N1)N(CCCl)CCCl |

Canonical SMILES |

CC1CCOP(=O)(N1)N(CCCl)CCCl |

Other CAS No. |

57604-37-2 |

Synonyms |

4-methylcyclophosphamide 4-methylcyclophosphamide, (2R-cis)-isomer 4-methylcyclophosphamide, (2R-trans)-isomer 4-methylcyclophosphamide, (2S-cis)-isomer 4-methylcyclophosphamide, (2S-trans)-isomer 4-methylcyclophosphamide, (cis)-(+-)-isomer 4-methylcyclophosphamide, (cis)-isomer 4-methylcyclophosphamide, (trans)-(+-)-isomer 4-methylcyclophosphamide, (trans)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Metabolic Differences

Table 1: Structural and Metabolic Comparison

| Compound | Substituent at Position 4 | Key Metabolic Pathway | Primary Cytotoxic Byproduct |

|---|---|---|---|

| Cyclophosphamide | Hydrogen | CYP450 oxidation → 4-hydroxy derivative | Phosphoramide mustard, Acrolein |

| 4-Methylcyclophosphamide | Methyl | Direct activation (no 4-hydroxylation) | Methyl vinyl ketone, Phosphoramide analog |

| Ifosfamide | Chloroethyl side chain | CYP450 oxidation → 4-hydroxy derivative | Acrolein, Isophosphoramide mustard |

| Phosphoramide Mustard | None (active metabolite) | N/A (direct alkylating agent) | N/A |

- Cyclophosphamide : Requires hepatic CYP450 activation to generate 4-hydroxycyclophosphamide, which spontaneously decomposes into phosphoramide mustard (active alkylator) and acrolein (bladder-toxic metabolite) .

- This compound : The methyl group prevents 4-hydroxylation, leading to alternative activation pathways. Oxidation via Fenton’s reagent produces methyl vinyl ketone (instead of acrolein), while retaining cytotoxic aqueous-phase byproducts . This reduces bladder toxicity but may alter systemic efficacy .

- Ifosfamide : Similar activation to cyclophosphamide but with a chloroethyl side chain, resulting in distinct pharmacokinetics and neurotoxicity risks .

Pharmacological Activity

Table 2: Antitumor Efficacy in Murine Models

*T/C% = Tumor growth inhibition ratio (higher values indicate greater efficacy).

Toxicity and Metabolite Profiles

- Acrolein vs. Methyl Vinyl Ketone : Cyclophosphamide’s acrolein byproduct is linked to hemorrhagic cystitis, whereas this compound generates methyl vinyl ketone, a less urotoxic but still cytotoxic compound .

- Non-Cytotoxic Metabolites: Cyclophosphamide produces inactive metabolites like 4-ketocyclophosphamide and 2-carboxyethyl derivatives, which lack antitumor activity . In contrast, this compound’s oxidation generates persistent cytotoxic agents even after volatile byproducts are removed .

Clinical and Preclinical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.